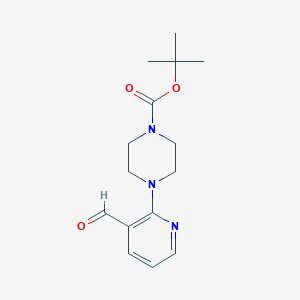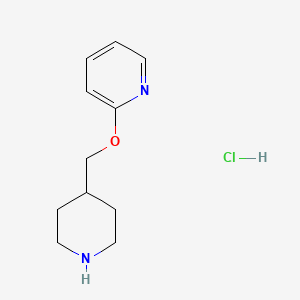![molecular formula C6H5FN4 B1326544 5-フルオロ-1H-ピラゾロ[3,4-b]ピリジン-3-アミン CAS No. 1034667-22-5](/img/structure/B1326544.png)
5-フルオロ-1H-ピラゾロ[3,4-b]ピリジン-3-アミン
概要
説明
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a fluorine atom at the 5-position of the pyrazole ring adds unique properties to this compound, making it of interest in various fields of scientific research.
科学的研究の応用
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for various chemical processes
作用機序
Target of Action
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine, also known as 3-AMINO-5-FLUORO-1H-PYRAZOLO[3,4-B]PYRIDINE, is a heterocyclic compound Similar compounds, such as pyrazolo[3,4-b]pyridines, have been associated with various biological activities .
Mode of Action
It’s worth noting that pyrazolo[3,4-b]pyridines, a group to which this compound belongs, have been associated with various biological activities . These compounds interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been associated with various biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
Similar compounds have been associated with various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action of many compounds .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves the iodination of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) to obtain an intermediate. This intermediate is then protected by reacting with para-methoxybenzyl chloride (PMB-Cl) to produce a key intermediate.
Industrial Production Methods
Industrial production methods for 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
化学反応の分析
Types of Reactions
5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.
類似化合物との比較
Similar Compounds
1H-pyrazolo[3,4-b]pyridines: These compounds share the same core structure but lack the fluorine atom at the 5-position.
1H-pyrazolo[4,3-b]pyridines: These compounds have a different fusion pattern of the pyrazole and pyridine rings.
1H-pyrazolo[3,4-c]pyridines: These compounds have a different substitution pattern on the pyrazole ring.
Uniqueness
The presence of the fluorine atom at the 5-position of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine imparts unique electronic and steric properties, making it distinct from other similar compounds. This fluorine atom can influence the compound’s reactivity, biological activity, and overall stability .
特性
IUPAC Name |
5-fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN4/c7-3-1-4-5(8)10-11-6(4)9-2-3/h1-2H,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFONWAPOQPJJLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=NNC(=C21)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90648970 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1034667-22-5 | |
| Record name | 5-Fluoro-2H-pyrazolo[3,4-b]pyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90648970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the described process for preparing 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine?
A1: Both papers [, ] focus on novel processes to synthesize 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. The significance lies in achieving a high yield and purity of the compound. This is particularly important because it serves as a vital building block for synthesizing biologically active compounds, especially GSK-3 inhibitors or their derivatives. The described processes offer improved synthetic routes compared to previous methods, potentially leading to more efficient and cost-effective production of these important compounds.
Q2: Can you explain the key step highlighted in one of the research papers regarding the synthesis of 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine?
A2: One of the papers [] emphasizes a specific step involving selective dechlorination to produce 5-fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine. This implies that the starting material likely possesses a chlorine atom that is strategically removed under specific “des-chlorination conditions." This selective removal is crucial for obtaining the desired final product and highlights the importance of controlled reaction conditions in organic synthesis.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-Methyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1326463.png)
![4,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1326464.png)
![6-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1326466.png)
![4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1326467.png)
![1-{1-[2-(Trifluoromethyl)-1,6-naphthyridin-5-yl]piperidin-4-yl}methanamine](/img/structure/B1326470.png)
![Tert-butyl 1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B1326471.png)




![4-{[(Furan-2-ylmethyl)-amino]-methyl}-2,6-dimethoxy-phenol hydrochloride](/img/structure/B1326487.png)

